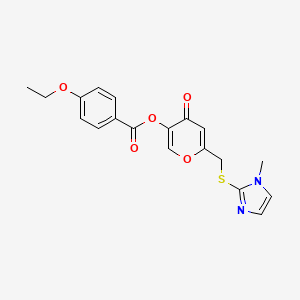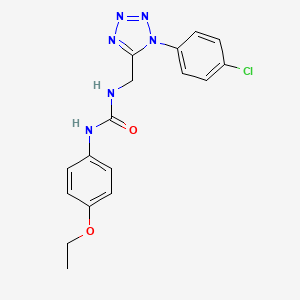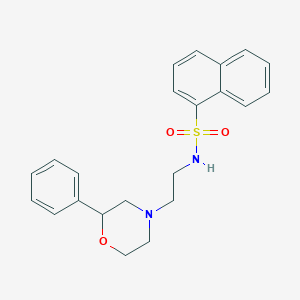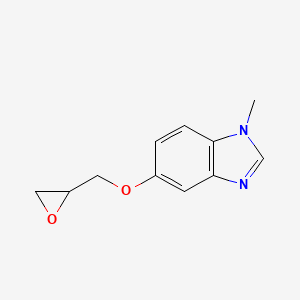
(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone is a versatile material used in scientific research for various applications. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing several heterocyclic rings including an imidazole ring and a pyridazine ring. The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research on derivatives of related structures has shown significant promise in the development of analgesic and anti-inflammatory agents. For instance, the study by Gökçe et al. (2005) synthesized Mannich bases of arylpyridazinones, demonstrating promising analgesic and anti-inflammatory activities. These compounds did not show gastric ulcerogenic effects, a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including benzothiazoles and pyridazinones, for their antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Herbicide Formulations
The compound pyrazon, a structurally related pyridazinone, has been used in herbicide formulations. Studies have focused on the chromatographic determination of pyrazon and its impurities, highlighting its relevance in agricultural applications and the importance of quality control in herbicide production (Výboh, Michálek, Šustek, & Bátora, 1974).
Luminescent Materials
Research into the optical properties of related compounds, such as imidazo[1,5-a]pyridine derivatives, has led to the development of luminescent materials with large Stokes' shifts. These materials have applications in the creation of low-cost luminescent materials for various technological applications (Volpi et al., 2017).
Novel Synthetic Routes and Chemical Properties
The synthesis and exploration of novel derivatives, such as thieno[2,3-c]pyridazine and phthalazine derivatives, have expanded understanding of chemical reactions, mechanisms, and the potential for creating compounds with unique biological and physical properties. These studies contribute to the broader field of heterocyclic chemistry and its applications in drug design and material science (Gaby et al., 2003).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-6-4-3-5-7-18)23(31)29-14-12-28(13-15-29)19-8-9-20(27-26-19)30-11-10-24-17(30)2/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVOBTVLCHTAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)


![N-(1-cyanocyclopentyl)-2-{4-[(cyclopropylcarbamoyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2414358.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2414359.png)

![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)
![1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one](/img/structure/B2414362.png)
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)




